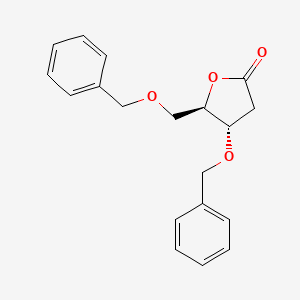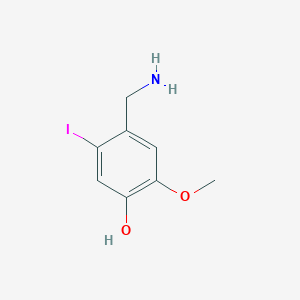
2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid is an organic compound with the molecular formula C8H6F3NO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a trifluoromethyl group attached to the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)pyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the pyridine ring, forming the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups attached to the pyridine ring .
Applications De Recherche Scientifique
2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential use in drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring contribute to its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid: This compound shares the trifluoromethyl-pyridine moiety but differs in its overall structure and functional groups.
4-Amino-2-(trifluoromethyl)pyridine: Similar in containing the trifluoromethyl-pyridine structure but with an amino group instead of the acetic acid moiety.
Uniqueness
2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid is unique due to its specific combination of the trifluoromethyl group and the pyridine ring attached to an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H6F3NO3 |
|---|---|
Poids moléculaire |
221.13 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)pyridin-4-yl]oxyacetic acid |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)5-3-12-2-1-6(5)15-4-7(13)14/h1-3H,4H2,(H,13,14) |
Clé InChI |
PAPOVHMTVKXZRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1OCC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


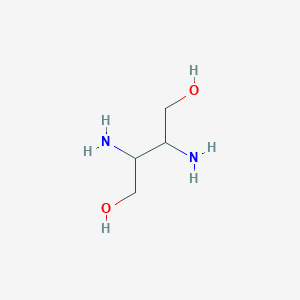
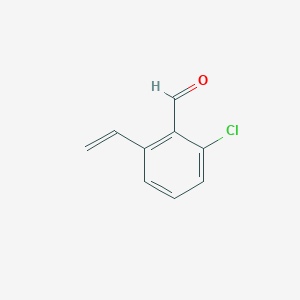

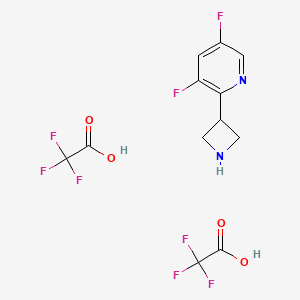
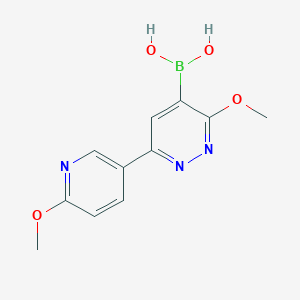
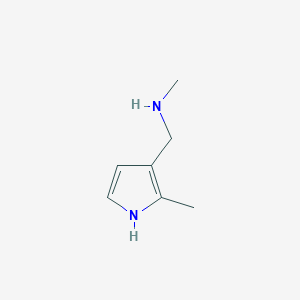

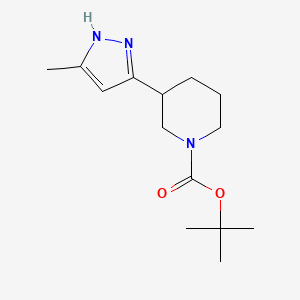

![6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)
![4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12970987.png)
